molecular formula C20H18ClN3O3 B11463638 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

4-(4-chlorophenyl)-6-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B11463638
M. Wt: 383.8 g/mol
InChI Key: UQTBLLPXWGSBLF-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-6-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a methoxyphenyl group, and a tetrahydropyrrolo[3,4-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of suitably functionalized pyrimidine-2,4-diones . The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-6-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium cyanide, dimethylamine, and various catalysts. The reaction conditions often involve specific temperatures, solvents, and reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives .

Scientific Research Applications

4-(4-chlorophenyl)-6-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it can inhibit the phosphorylation of certain proteins, leading to the modulation of cellular signaling pathways . This inhibition can result in various biological effects, including the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-6-(4-methoxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione lies in its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H18ClN3O3

Molecular Weight

383.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-(4-methoxyphenyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione

InChI

InChI=1S/C20H18ClN3O3/c1-23-16-11-24(14-7-9-15(27-2)10-8-14)19(25)17(16)18(22-20(23)26)12-3-5-13(21)6-4-12/h3-10,18H,11H2,1-2H3,(H,22,26)

InChI Key

UQTBLLPXWGSBLF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)Cl)C(=O)N(C2)C4=CC=C(C=C4)OC

Origin of Product

United States

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